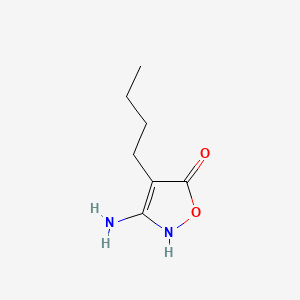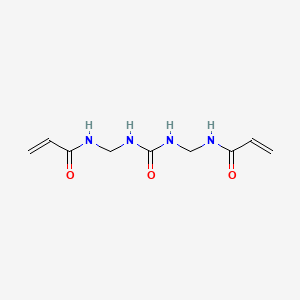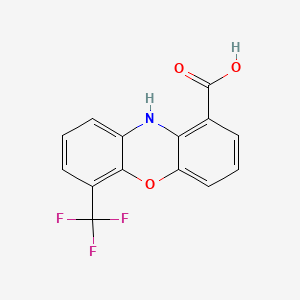
ethyl (2S)-2-methylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl (2S)-2-methylpyrrolidine-2-carboxylate: is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is a derivative of proline, an amino acid, and is used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2S)-2-methylpyrrolidine-2-carboxylate typically involves the esterification of 2-methylproline with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ethyl (2S)-2-methylpyrrolidine-2-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted proline derivatives.
Scientific Research Applications
Chemistry: ethyl (2S)-2-methylpyrrolidine-2-carboxylate is used as a building block in peptide synthesis. It acts as a catalyst in various organic reactions, including the Biginelli condensation reaction .
Biology: In biological research, this compound is used to study the structure and function of proteins and peptides. It is also used in the synthesis of biologically active molecules .
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of proline-containing drugs .
Industry: In industrial applications, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of ethyl (2S)-2-methylpyrrolidine-2-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. It acts as a catalyst in organic reactions by stabilizing transition states and lowering activation energy . The compound’s ester group allows it to participate in esterification and transesterification reactions, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
- Proline, methyl ester, L-
- Proline, ethyl ester, L-
- N-Benzyl-L-proline ethyl ester
Comparison:
- ethyl (2S)-2-methylpyrrolidine-2-carboxylate has a unique methyl group attached to the proline ring, which distinguishes it from other proline esters. This structural difference imparts distinct chemical properties and reactivity.
- Compared to Proline, methyl ester, L- , the ethyl ester variant has a longer alkyl chain, which can influence its solubility and reactivity.
- N-Benzyl-L-proline ethyl ester has a benzyl group attached to the nitrogen atom, which significantly alters its chemical behavior and applications .
Properties
CAS No. |
16277-08-0 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.213 |
IUPAC Name |
ethyl (2S)-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-7(10)8(2)5-4-6-9-8/h9H,3-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
GFZALZKFOASWKW-QMMMGPOBSA-N |
SMILES |
CCOC(=O)C1(CCCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


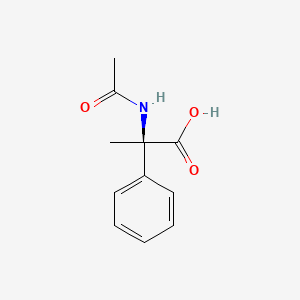
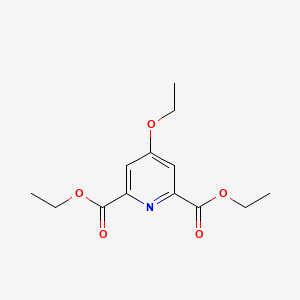
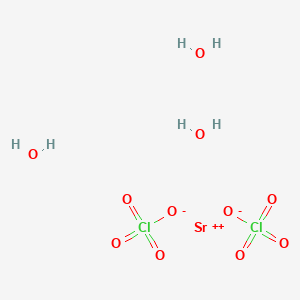
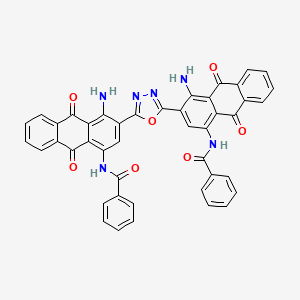
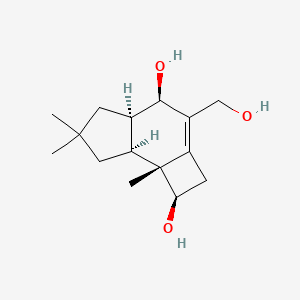
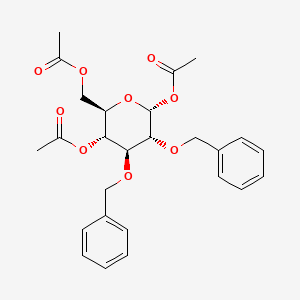
![[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate](/img/structure/B579534.png)
![2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate](/img/structure/B579535.png)
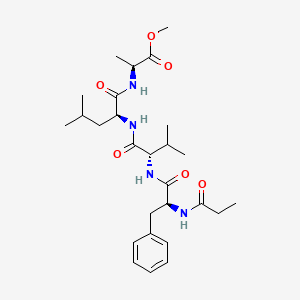
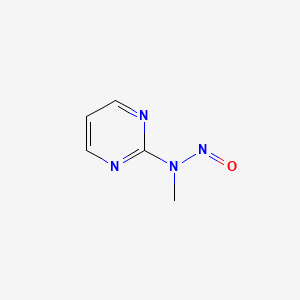
![(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B579540.png)
